molecular formula C15H9Cl2IO3 B14733381 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid CAS No. 5325-36-0

3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid

Cat. No.: B14733381
CAS No.: 5325-36-0
M. Wt: 435.0 g/mol
InChI Key: IDFPDBQWMNFKGD-WZUFQYTHSA-N
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Description

3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of dichloro and hydroxy substituents on one phenyl ring and an iodine substituent on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbon-carbon double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3,5-Dichloro-4-oxophenyl)-2-(P-iodophenyl)-acrylic acid.

    Reduction: Formation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylacrylic acid: Lacks the iodine substituent.

    3-(4-Hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid: Lacks the dichloro substituents.

    3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-bromophenyl)-acrylic acid: Contains a bromine substituent instead of iodine.

Uniqueness

The presence of both dichloro and iodine substituents in 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

5325-36-0

Molecular Formula

C15H9Cl2IO3

Molecular Weight

435.0 g/mol

IUPAC Name

(Z)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H9Cl2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5-

InChI Key

IDFPDBQWMNFKGD-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)I

Origin of Product

United States

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